molecular formula C16H16N4O B2360990 1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol CAS No. 2380141-86-4

1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol

Cat. No. B2360990
CAS RN: 2380141-86-4
M. Wt: 280.331
InChI Key: DVMGPGGXSGQBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol is a heterocyclic compound with a pyridopyrimidine moiety. This structure combines elements of both pyridine and pyrimidine rings, making it intriguing for medicinal chemistry. The nitrogen atom’s position within the pyridine ring leads to various derivatives with diverse biological activities .


Synthesis Analysis

Several synthetic protocols exist for preparing pyridopyrimidine derivatives. While I don’t have specific details on the synthesis of this compound, it likely involves the condensation of appropriate precursors. Researchers have explored various methods, including one-pot syntheses and multi-step routes. Further literature review would provide precise synthetic pathways .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol comprises a phenyl group, a pyridopyrimidine core, and an amino group. The exact arrangement of atoms and bond angles can be visualized through computational modeling or X-ray crystallography. The presence of the hydroxyl group suggests potential hydrogen bonding interactions .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as nucleophilic substitutions, oxidation, or cyclizations. Investigating its reactivity with different reagents and functional groups would shed light on its versatility and potential applications .


Physical And Chemical Properties Analysis

  • Melting Point : 254–256 °C (white powder) .
  • Spectral Data :
    • 13C NMR : Carbon resonances at specific chemical shifts .

Mechanism of Action

Understanding the compound’s mechanism of action is crucial for therapeutic development. It likely interacts with specific biological targets, possibly enzymes or receptors. Experimental studies and computational simulations can elucidate its binding modes and effects on cellular pathways .

properties

IUPAC Name

1-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-13(8-12-4-2-1-3-5-12)9-18-16-14-6-7-17-10-15(14)19-11-20-16/h1-7,10-11,13,21H,8-9H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMGPGGXSGQBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC2=NC=NC3=C2C=CN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.